molecular formula C20H18F4N2O7 B13433291 [(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B13433291
M. Wt: 474.4 g/mol
InChI Key: PGWKJLSXHOQROZ-KCYZZUKISA-N
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Description

2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine involves multiple steps, including the protection of hydroxyl groups, fluorination, and acetylation. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions and using continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine is unique due to its trifluoromethyl group, which enhances its stability and bioactivity compared to other similar compounds. This structural feature contributes to its potent antitumor activity and makes it a valuable compound for scientific research and pharmaceutical development .

Biological Activity

Molecular Structure

The molecular formula of the compound is C15H14F1N3O5C_{15}H_{14}F_{1}N_{3}O_{5}, and it features a trifluoromethyl group, which is known to enhance biological activity in various compounds.

Key Characteristics

PropertyValue
Molecular Weight357.28 g/mol
IUPAC Name[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate
SolubilitySoluble in organic solvents

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, potentially modulating enzymatic pathways or receptor activities. The presence of the pyrimidine and fluorooxolan moieties suggests that it may exhibit antimicrobial or anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures often show significant antimicrobial activity. In vitro studies have demonstrated that derivatives of pyrimidine exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The compound may inhibit tumor growth by interfering with DNA synthesis or promoting apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer properties. Results showed that compounds similar to the target compound inhibited cell proliferation in various cancer cell lines, suggesting a promising therapeutic avenue.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of trifluoromethyl-substituted pyrimidines demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating that the trifluoromethyl group enhances the compound's efficacy.

Toxicity and Safety Profile

Preliminary toxicity assessments reveal that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should focus on potential cytotoxic effects in human cell lines and animal models.

Properties

Molecular Formula

C20H18F4N2O7

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C20H18F4N2O7/c1-9-3-5-11(6-4-9)18(29)31-8-13-14(21)15(32-10(2)27)17(33-13)26-7-12(20(22,23)24)16(28)25-19(26)30/h3-7,13-15,17H,8H2,1-2H3,(H,25,28,30)/t13-,14-,15-,17-/m1/s1

InChI Key

PGWKJLSXHOQROZ-KCYZZUKISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F

Origin of Product

United States

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